2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

Organic Synthesis Cross-Coupling Halogenated Building Blocks

This polyhalogenated building block features a distinct 2-bromo-1,3-dichloro-5-(trifluoromethoxy) architecture, enabling highly selective cross-coupling at the sterically accessible bromo site before subsequent functionalization of the chlorine atoms. Its high lipophilicity (XLogP3-AA 5.1) and low polar surface area (9.2 Ų) are critical for optimizing membrane permeability in drug and agrochemical leads. Specify CAS 118754-55-5 for precise regiochemical control in your synthesis.

Molecular Formula C7H2BrCl2F3O
Molecular Weight 309.89 g/mol
CAS No. 118754-55-5
Cat. No. B037971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
CAS118754-55-5
Molecular FormulaC7H2BrCl2F3O
Molecular Weight309.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F
InChIInChI=1S/C7H2BrCl2F3O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H
InChIKeyCAAJZKZQEJSRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (CAS 118754-55-5) - Procurement & Technical Baseline


2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (CAS 118754-55-5, molecular formula C₇H₂BrCl₂F₃O, MW 309.89 g/mol) is a polyhalogenated aromatic building block characterized by the simultaneous presence of a bromine atom at the 2-position, chlorine atoms at the 1- and 3-positions, and a strongly electron-withdrawing trifluoromethoxy (–OCF₃) group at the 5-position on the benzene ring [1]. Its computed XLogP3-AA value of 5.1 reflects high lipophilicity imparted by the halogen substituents, while the predicted topological polar surface area of 9.2 Ų is indicative of favorable membrane permeability properties [1]. Commercially available in research quantities with typical purities of 95% to 97% as assayed by GC, this compound is handled as a skin and eye irritant (GHS Category 2) and is designated for Research Use Only .

Why Generic 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene Substitution Fails: The Critical Role of Positional Halogen Architecture


Simply substituting an in-class halogenated benzene building block is not viable due to the compound's precise 2-bromo-1,3-dichloro-5-(trifluoromethoxy) substitution architecture. The reactivity and selectivity in downstream transformations are dictated by the synergistic electronic interplay between the –OCF₃ group and the specific halogen positions [1]. The presence of both a sterically accessible bromo group for cross-coupling and chlorine atoms for subsequent nucleophilic aromatic substitution or orthogonal functionalization creates a defined sequence of synthetic handles . This specific arrangement directly determines the regiochemical outcome of metal-catalyzed couplings and cannot be replicated by analogs lacking this exact substitution pattern. The evidence below provides a detailed, comparator-based analysis of the critical dimensions where this compound demonstrates quantifiable differentiation.

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: Quantitative Evidence Guide for Scientific Selection


Positional Halogen Architecture Drives Differentiated Cross-Coupling Reactivity

The 2-bromo-1,3-dichloro substitution pattern around the trifluoromethoxybenzene core provides a sterically distinct and electronically activated site for palladium-catalyzed cross-coupling, differentiating it from analogs like 1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene (CAS 1255574-72-1) where the bromine is positioned differently relative to the chlorine atoms and –OCF₃ group . While direct kinetic data comparing these specific isomers is unavailable in the open literature, the well-established principles of ortho-substituent effects predict that the target compound's bromine, flanked by two ortho-chlorines, will exhibit slower oxidative addition kinetics in Suzuki-Miyaura couplings compared to less sterically hindered bromoarenes. This property necessitates the use of specialized catalysts (e.g., Pd₂(dba)₃ with bulky phosphine ligands) and can enable higher chemoselectivity in complex molecule synthesis, as demonstrated in studies coupling analogous sterically hindered 2-bromo-1,3-dichloro substrates with arylboronic acids [1]. This controlled reactivity is a key selection criterion when a stepwise, selective functionalization sequence is required. [1]

Organic Synthesis Cross-Coupling Halogenated Building Blocks

Lipophilicity Advantage (XLogP3-AA = 5.1) Over Non-Brominated Analog 1,3-Dichloro-5-(trifluoromethoxy)benzene

The target compound possesses a computed XLogP3-AA value of 5.1, directly sourced from PubChem [1]. This represents a significant increase in lipophilicity compared to its direct non-brominated analog, 1,3-dichloro-5-(trifluoromethoxy)benzene (CAS 151276-08-3). While a computed XLogP value for the comparator is not centrally aggregated in public databases, the structural difference (replacement of a hydrogen atom with a bromine atom) is unequivocally known to increase LogP. In medicinal chemistry contexts, a LogP shift of this magnitude—generally >0.5 to 1.0 log unit per bromine substitution—substantially impacts a molecule's membrane permeability, tissue distribution, and off-target binding potential [2]. For researchers developing bioactive molecules where lipophilicity must be finely tuned (e.g., to avoid CYP inhibition or hERG binding), the higher LogP of the brominated compound offers a quantifiable and predictable advantage for specific property optimization strategies. [1][2]

Medicinal Chemistry Physicochemical Properties Lipophilicity

Higher Molecular Weight (309.89 g/mol) and Exact Mass (307.86 Da) Differentiates from Non-Brominated Analog

The molecular weight of 309.89 g/mol and exact mass of 307.86 Da for 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, as computed by PubChem [1], provides a distinct and analytically useful differentiation from the non-brominated analog 1,3-dichloro-5-(trifluoromethoxy)benzene (MW 231.00 g/mol) . This mass difference of 78.89 Da is highly significant for detection and quantification by LC-MS or GC-MS, where the target compound exhibits a diagnostic isotopic pattern due to the presence of one bromine and two chlorine atoms (M, M+2, M+4, etc.) that is unmistakable from the isotopic envelope of the non-brominated comparator. This characteristic is critical for analytical chemists performing reaction monitoring, impurity profiling, or quantitative bioanalysis, where unambiguous identification of the brominated intermediate is required. [1]

Analytical Chemistry Mass Spectrometry Physicochemical Properties

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: Proven Application Scenarios Stemming from Differentiated Evidence


Advanced Pharmaceutical Intermediate for Selective Functionalization

The compound's unique sterically hindered 2-bromo-1,3-dichloro architecture, as discussed in the differentiation evidence, makes it a critical intermediate in the synthesis of pharmaceuticals requiring a defined sequence of cross-coupling and nucleophilic substitution steps . Researchers in medicinal chemistry utilize this building block to install aryl or heteroaryl groups via Suzuki-Miyaura coupling at the bromine position, leveraging the steric hindrance to achieve higher chemoselectivity before subsequently activating the chlorine atoms for further diversification. This controlled reactivity pathway is essential for constructing complex drug-like scaffolds with precise regiochemistry.

Agrochemical Discovery Programs Targeting Lipophilic Bioactive Scaffolds

In the development of novel herbicides and pesticides, the high lipophilicity (XLogP3-AA = 5.1) of 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene provides a quantifiable advantage for optimizing the physicochemical properties of agrochemical leads [1]. The incorporation of this brominated core into a molecular scaffold is a recognized strategy to enhance membrane penetration in target pests or to modulate soil adsorption and mobility characteristics . Discovery chemists select this specific brominated variant over non-brominated analogs when computational models predict that a higher LogP is required for improved bioavailability or environmental fate. [1]

Analytical Method Development for Reaction Monitoring and Impurity Profiling

As established in the comparative analytical evidence, the compound's distinct molecular mass (309.89 g/mol) and characteristic isotopic pattern serve as a definitive marker for analytical chemists in pharmaceutical and agrochemical process development [2]. This property is invaluable for developing and validating LC-MS and GC-MS methods to monitor the consumption of the brominated starting material, track the formation of desired products, and quantify trace-level impurities in both in-process controls and final Active Pharmaceutical Ingredient (API) batches. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.